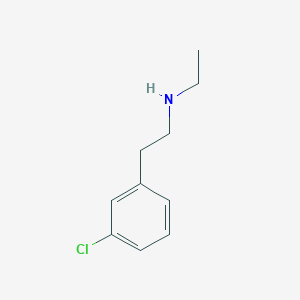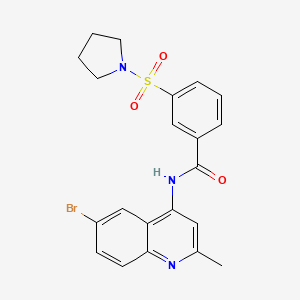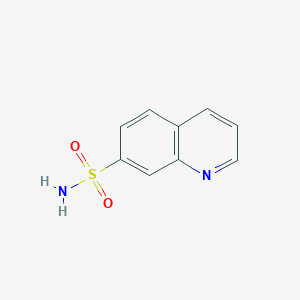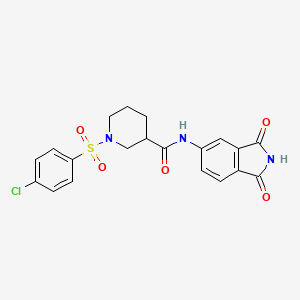
N-methyl-1H-pyrrole-3-carboxamide
Übersicht
Beschreibung
“N-methyl-1H-pyrrole-3-carboxamide” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 . The compound is also known as 3-Iodopyrrole .
Molecular Structure Analysis
The molecular structure of “N-methyl-1H-pyrrole-3-carboxamide” consists of a pyrrole ring with a carboxamide group at the 3-position and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of “N-methyl-1H-pyrrole-3-carboxamide” is 389.8±15.0 °C, and its predicted density is 1.148±0.06 g/cm3 . The predicted pKa value is 15.44±0.46 .Wissenschaftliche Forschungsanwendungen
Medicinal Applications
The pyrrole ring system, which is a part of “N-methyl-1H-pyrrole-3-carboxamide”, is known to be a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Antipsychotic Properties
Drugs containing a pyrrole ring system are known to have antipsychotic properties . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new antipsychotic drugs.
Anticancer Properties
Pyrrole-based carboxamides have been found to exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer . They interfere with the microtubules network and inhibit tubulin polymerization .
Antifungal Properties
Pyrrole subunits have been used in the synthesis of potential antitumor agents and have also found applications in fungicides . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new antifungal drugs.
Antibacterial Properties
Drugs containing a pyrrole ring system are known to have antibacterial properties . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new antibacterial drugs.
Antiprotozoal and Antimalarial Properties
Pyrrole-based drugs are known to have antiprotozoal and antimalarial properties . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new antiprotozoal and antimalarial drugs.
Anti-inflammatory Properties
Pyrrole-based drugs are known to have anti-inflammatory properties . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new anti-inflammatory drugs.
Cholesterol Reducing Properties
Pyrrole subunits have been used in the synthesis of cholesterol reducing drugs . This suggests that “N-methyl-1H-pyrrole-3-carboxamide” could potentially be used in the development of new cholesterol reducing drugs.
Zukünftige Richtungen
The future directions for “N-methyl-1H-pyrrole-3-carboxamide” could involve further studies on its potential biological activities. For instance, pyrrole-3-carboxamide derivatives have shown promise as EZH2 inhibitors and anticancer agents . Therefore, “N-methyl-1H-pyrrole-3-carboxamide” could be investigated for similar properties.
Wirkmechanismus
Target of Action
N-methyl-1H-pyrrole-3-carboxamide is a compound that has been studied for its potential inhibitory properties . The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a protein that is highly expressed in various malignant tumors and is known to silence tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
The compound interacts with its target, EZH2, by forming hydrogen bonds with the protein . This interaction inhibits the activity of EZH2, preventing it from silencing tumor suppressor genes . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by N-methyl-1H-pyrrole-3-carboxamide are primarily related to the function of EZH2. By inhibiting EZH2, the compound prevents the silencing of tumor suppressor genes, potentially affecting the progression of malignant tumors . The downstream effects of this action are still being studied.
Result of Action
The molecular and cellular effects of N-methyl-1H-pyrrole-3-carboxamide’s action primarily involve the inhibition of EZH2 and the prevention of tumor suppressor gene silencing . This could potentially lead to a decrease in the progression of malignant tumors. More research is needed to fully understand these effects.
Eigenschaften
IUPAC Name |
N-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASWKGQWZLKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-pyrrole-3-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)


![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)

![3-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316052.png)



![N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3316101.png)
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3316107.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3316115.png)